Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate
Overview
Description
Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate is a compound that belongs to the 1,2,4-oxadiazole family Compounds in the 1,2,4-oxadiazole family have been shown to target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase .
Mode of Action
1,2,4-oxadiazoles, in general, are known to interact with their targets by forming hydrogen bonds due to the electronegativities of nitrogen and oxygen in their structure . This interaction can lead to changes in the function of the target enzymes or proteins, thereby affecting the biological processes they are involved in .
Biochemical Pathways
If it targets HDAC, it could influence gene expression .
Result of Action
Based on the known activities of 1,2,4-oxadiazoles, it can be inferred that this compound may have potential anti-infective activities, including anti-bacterial, anti-viral, and anti-leishmanial effects .
Biochemical Analysis
Biochemical Properties
Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can enhance the enzymatic activity, thereby providing a protective effect against oxidative damage . Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can activate signaling pathways that lead to increased expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress . Moreover, this compound can modulate cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is its ability to bind to and modulate the activity of specific enzymes. For instance, it can inhibit the activity of certain proteases, thereby preventing the degradation of key regulatory proteins . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At high doses, it can exhibit toxic effects, including oxidative damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various endogenous and exogenous compounds . This interaction can influence the metabolic flux and levels of different metabolites, thereby affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of this compound can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific cellular compartments, such as the mitochondria or nucleus, where it can exert its effects . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, ensuring its proper localization and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of amidoximes with organic nitriles. One common method includes the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts in dimethylformamide (DMF) to facilitate the cyclization reaction . Another method involves the oxidation of 3-nitro-5-amino-1,2,4-oxadiazole using sodium dichloroisocyanurate (SDCI) .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as nitro-oxadiazoles.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Sodium dichloroisocyanurate (SDCI) is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Nitro-oxadiazoles
Reduction: Reduced heterocyclic compounds
Substitution: Substituted oxadiazole derivatives
Scientific Research Applications
Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate can be compared with other similar compounds, such as:
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties and reactivity.
1,2,5-Oxadiazole: Known for its use in the synthesis of energetic materials.
1,3,4-Oxadiazole: Exhibits different biological activities and is used in various pharmaceutical applications.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a sodium salt, which enhances its solubility and reactivity in aqueous solutions .
Properties
IUPAC Name |
sodium;5-methyl-1,2,4-oxadiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3.Na/c1-2-5-3(4(7)8)6-9-2;/h1H3,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBFNSGIXBNGRR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N2NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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